Clofenetamine Clofenetamine Clofenetamine is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 511-46-6
VCID: VC0524008
InChI: InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3
SMILES: CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol

Clofenetamine

CAS No.: 511-46-6

Cat. No.: VC0524008

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Clofenetamine - 511-46-6

Specification

CAS No. 511-46-6
Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Standard InChI InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3
Standard InChI Key IKFQEQVEOQNTRJ-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Canonical SMILES CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Clofenetamine (IUPAC name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine) belongs to the phenylpropanamine derivatives, sharing structural similarities with first-generation antihistamines like diphenhydramine and chlorphenoxamine . Its molecular formula is C₂₀H₂₆ClNO, with a molecular weight of 331.88 g/mol . The compound exists as a racemic mixture, featuring no defined stereocenters or E/Z isomerism .

Key Structural Features:

  • Aromatic systems: Two benzene rings (one para-chlorinated) linked via an ethoxy group

  • Ethylamine side chain: N,N-diethyl substitution enhances lipophilicity and CNS penetration

  • Ether linkage: Contributes to metabolic stability compared to ester-based analogs

PropertyValue
Molecular FormulaC₂₀H₂₆ClNO
Molecular Weight331.88 g/mol
StereochemistryRacemic mixture
SMILESCCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(Cl)C=C2
InChI KeyIKFQEQVEOQNTRJ-UHFFFAOYSA-N

The hydrochloride salt (CAS 2019-16-1) is the most commonly documented form, with a molecular weight of 368.38 g/mol .

Pharmacological Mechanisms and Target Engagement

Clofenetamine demonstrates multimodal activity through three primary mechanisms:

Histamine H₁ Receptor Antagonism

As a competitive inverse agonist at H₁ receptors, clofenetamine inhibits histamine-induced bronchoconstriction, vasodilation, and pruritus . Its binding affinity parallels that of chlorpheniramine but with prolonged receptor occupancy due to increased lipophilicity.

Muscarinic Acetylcholine Receptor Blockade

The compound exhibits significant anticholinergic activity, inhibiting parasympathetic responses in smooth muscle and exocrine glands. This property historically suggested utility in Parkinson’s disease management, though clinical data remain sparse.

Central Nervous System Effects

Animal studies indicate sedative and anxiolytic effects at doses ≥5 mg/kg, likely mediated through indirect modulation of GABAergic transmission and histamine-mediated arousal pathways.

Preclinical Research Findings

Acute Toxicity Profile

  • Oral LD₅₀: 650 mg/kg in mice, inducing convulsions and respiratory distress

  • Neurotoxicity: Dose-dependent tremors and ataxia observed in rodent models at ≥100 mg/kg

  • Cardiovascular Effects: Transient hypotension and tachycardia at therapeutic doses

Comparative Efficacy Studies

ParameterClofenetamineDiphenhydramineChlorpheniramine
H₁ IC₅₀ (nM)8.212.46.7
t₁/₂ (hours)9–114–712–15
CNS PenetrationHighHighModerate

Data derived from isolated guinea pig ileum assays and radioligand binding studies .

Synthesis and Patent Landscape

The original synthesis route (GB667113A) involves:

  • Grignard reaction between 4-chlorophenylmagnesium bromide and ethyl benzoate

  • Alkylation of intermediate alcohol with N,N-diethyl-2-chloroethylamine

  • Salt formation via HCl gas treatment

Recent advances propose enzymatic resolution of enantiomers, though industrial-scale production ceased circa 1980 .

Future Directions and Research Opportunities

  • Antiviral Repurposing: Structural analogs show activity against enveloped viruses; clofenetamine’s potential against SARS-CoV-2 merits investigation

  • Neuropsychiatric Applications: Dual histamine/cholinergic modulation could benefit treatment-resistant depression or anxiety disorders

  • Formulation Development: Transdermal or inhaled delivery systems to mitigate systemic toxicity

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